1-{7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}ETHAN-1-ONE
Overview
Description
1-{7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}ETHAN-1-ONE is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo[1,5-a]pyrimidine core, makes it a promising candidate for various therapeutic applications.
Preparation Methods
The synthesis of 1-{7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}ETHAN-1-ONE involves several steps. One common method is the multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . This reaction is carried out under controlled conditions to ensure the regioselective formation of the desired product. Industrial production methods may involve scaling up this reaction using optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate (IBD) and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of triazolopyrimidine derivatives with different functional groups.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent by inhibiting specific molecular targets such as CDK2 . Additionally, it has been explored for its antimicrobial, anti-inflammatory, and antioxidant properties . In the field of material sciences, this compound has been used in the development of light-emitting materials for OLED devices .
Mechanism of Action
The mechanism of action of 1-{7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. For instance, it inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of downstream targets involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar compounds to 1-{7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}ETHAN-1-ONE include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities. The unique combination of the difluoromethoxyphenyl and methyl groups in the compound of interest contributes to its distinct properties and potential therapeutic applications.
Properties
IUPAC Name |
1-[7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O2/c1-8-12(9(2)22)13(21-15(20-8)18-7-19-21)10-5-3-4-6-11(10)23-14(16)17/h3-7,13-14H,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJKHAVYKJAQGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC(F)F)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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